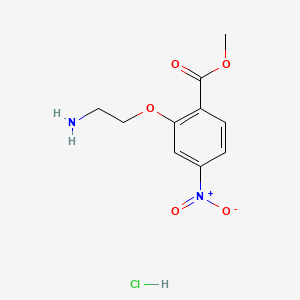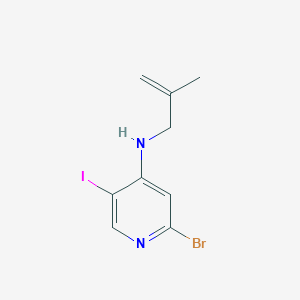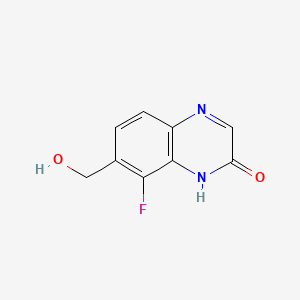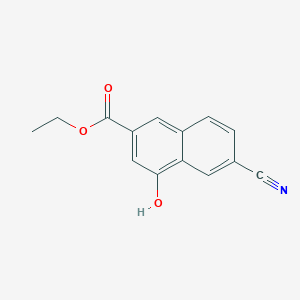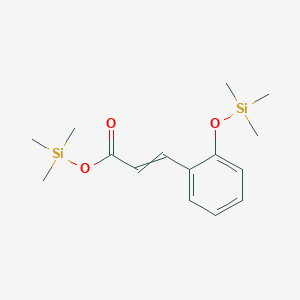
Agn-PC-0JS9K6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0JS9K6 is a chemical compound with the molecular formula C15H24O3Si2. It consists of 24 hydrogen atoms, 15 carbon atoms, and 3 oxygen atoms . The compound is characterized by its unique structure, which includes multiple bonds, rotatable bonds, aromatic bonds, and a six-membered ring .
Méthodes De Préparation
The synthetic routes and reaction conditions for Agn-PC-0JS9K6 are not explicitly detailed in the available literature. the compound’s structure suggests that it can be synthesized through a series of organic reactions involving silicon-containing reagents. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Agn-PC-0JS9K6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. For example, oxidation reactions might involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas or sodium borohydride. Substitution reactions might involve halogenating agents or nucleophiles. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Agn-PC-0JS9K6 has potential applications in various fields of scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, its unique structure might make it useful for studying interactions with biological macromolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism by which Agn-PC-0JS9K6 exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets and pathways. For example, the presence of aromatic rings and silicon atoms might allow it to interact with enzymes or receptors in biological systems. Further research is needed to elucidate the exact mechanism of action.
Propriétés
Numéro CAS |
32426-62-3 |
|---|---|
Formule moléculaire |
C15H24O3Si2 |
Poids moléculaire |
308.52 g/mol |
Nom IUPAC |
trimethylsilyl 3-(2-trimethylsilyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H24O3Si2/c1-19(2,3)17-14-10-8-7-9-13(14)11-12-15(16)18-20(4,5)6/h7-12H,1-6H3 |
Clé InChI |
BTQKAITUJUXGFH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC=CC=C1C=CC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


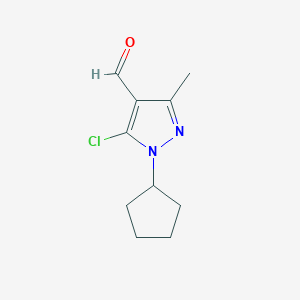


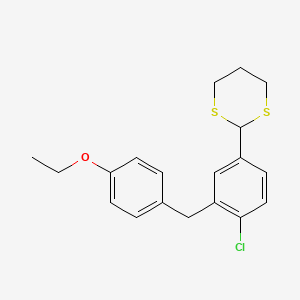
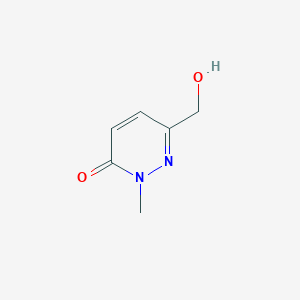
![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)
